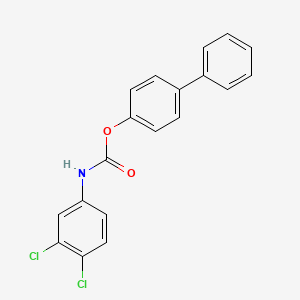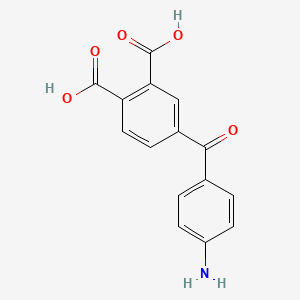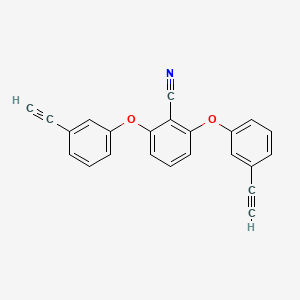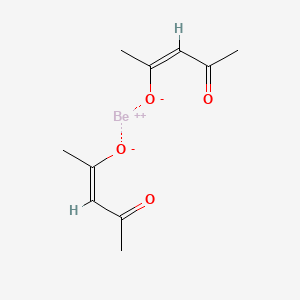
4-biphenylyl (3,4-dichlorophenyl)carbamate
Descripción general
Descripción
4-biphenylyl (3,4-dichlorophenyl)carbamate is a compound that has been extensively studied in the field of scientific research. It is a carbamate derivative that has been found to have significant biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-biphenylyl (3,4-dichlorophenyl)carbamate involves the inhibition of acetylcholinesterase activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the nervous system. This increase in acetylcholine can have a range of effects on the nervous system, including muscle contraction, increased heart rate, and increased cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-biphenylyl (3,4-dichlorophenyl)carbamate are primarily related to its inhibition of acetylcholinesterase activity. This inhibition can lead to an increase in acetylcholine levels, which can have a range of effects on the nervous system. These effects include increased muscle contraction, increased heart rate, and increased cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-biphenylyl (3,4-dichlorophenyl)carbamate in lab experiments is its ability to selectively inhibit acetylcholinesterase activity. This allows researchers to study the effects of increased acetylcholine levels on the nervous system. However, one of the limitations of using 4-biphenylyl (3,4-dichlorophenyl)carbamate is that it can have off-target effects on other enzymes and biological processes, making it important for researchers to carefully design their experiments to minimize these effects.
Direcciones Futuras
There are several future directions for research involving 4-biphenylyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of new derivatives of the compound that can selectively target specific biological processes. Another area of interest is the use of 4-biphenylyl (3,4-dichlorophenyl)carbamate in the study of neurological disorders such as Alzheimer's disease, where the inhibition of acetylcholinesterase activity is a promising therapeutic approach. Additionally, research could be conducted to better understand the off-target effects of 4-biphenylyl (3,4-dichlorophenyl)carbamate and how to minimize them in lab experiments.
Conclusion:
In conclusion, 4-biphenylyl (3,4-dichlorophenyl)carbamate is a compound that has significant scientific research applications. Its ability to selectively inhibit acetylcholinesterase activity makes it a promising tool for studying various biological processes. However, it is important for researchers to carefully design their experiments to minimize off-target effects. There are several future directions for research involving 4-biphenylyl (3,4-dichlorophenyl)carbamate, including the development of new derivatives and the study of neurological disorders such as Alzheimer's disease.
Aplicaciones Científicas De Investigación
4-biphenylyl (3,4-dichlorophenyl)carbamate has been widely used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a range of effects on the nervous system.
Propiedades
IUPAC Name |
(4-phenylphenyl) N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO2/c20-17-11-8-15(12-18(17)21)22-19(23)24-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMCBQMGDOMCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylyl N-(3,4-dichlorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B3825505.png)
![1-ethyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3825509.png)
![[1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B3825516.png)

![2,2'-[(E)-1,2-ethenediyl]bis[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonic acid] - 1H-imidazole (1:2)](/img/structure/B3825525.png)
![N-(3-chloro-4-fluorophenyl)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-3-oxopropanamide](/img/structure/B3825533.png)
![1-ethyl-5-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-carboxamide](/img/structure/B3825538.png)
![11,11'-methylenebis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B3825562.png)
![2,6-bis{3-[(4-ethynylbenzylidene)amino]phenoxy}benzonitrile](/img/structure/B3825566.png)

![4-{[4-(4-aminobenzyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3825576.png)

![4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide](/img/structure/B3825585.png)
![N',N'''-(4-methyl-1,3-phenylene)bis[N-(2-cyanophenyl)urea]](/img/structure/B3825598.png)